

# Spectroscopic Profile of 3-bromo-N-methylbenzenesulfonamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	3-bromo-N-methylbenzenesulfonamide
Cat. No.:	B131356

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This technical guide provides a comprehensive overview of the spectral data for **3-bromo-N-methylbenzenesulfonamide**, a key building block in synthetic organic chemistry and drug discovery. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

## Chemical Structure and Properties

- IUPAC Name: **3-bromo-N-methylbenzenesulfonamide**
- Molecular Formula: C<sub>7</sub>H<sub>8</sub>BrNO<sub>2</sub>S<sup>[1]</sup>
- Molecular Weight: 250.11 g/mol <sup>[1]</sup>
- CAS Number: 153435-79-1<sup>[2]</sup>
- Physical Form: Solid
- Melting Point: 62-66°C<sup>[1]</sup>

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **3-bromo-N-methylbenzenesulfonamide** based on established spectroscopic principles and analysis of structurally related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Parameter	$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )
<b>Solvent</b>	$\text{CDCl}_3$	$\text{CDCl}_3$
Internal Standard	Tetramethylsilane (TMS)	Tetramethylsilane (TMS)
Predicted Chemical Shifts ( $\delta$ , ppm) and Coupling Constants (J, Hz)		
Aromatic Protons	$\delta$ 7.95-7.40 (m, 4H)	$\delta$ 141.0 (C-SO <sub>2</sub> ), 136.0 (C-Br), 133.5 (Ar-CH), 130.5 (Ar-CH), 126.0 (Ar-CH), 123.0 (Ar-CH)
N-H Proton	$\delta$ 4.90-5.10 (br s, 1H)	N/A
N-Methyl Protons	$\delta$ 2.70 (d, $J \approx 5$ Hz, 3H)	$\delta$ 29.5 (N-CH <sub>3</sub> )

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **3-bromo-N-methylbenzenesulfonamide**.

## Infrared (IR) Spectroscopy

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
N-H	~3250	Stretch
C-H (aromatic)	~3100-3000	Stretch
C=C (aromatic)	~1580, 1470	Stretch
S=O	~1330 (asymmetric), ~1160 (symmetric)	Stretch[3]
C-N	~1300-1200	Stretch
S-N	~950-850	Stretch
C-Br	~750	Stretch[3]

Table 2: Predicted Infrared (IR) Absorption Frequencies for **3-bromo-N-methylbenzenesulfonamide**.

## Mass Spectrometry (MS)

Technique	Predicted m/z	Assignment
Electron Ionization (EI)	251/249	[M] <sup>+</sup> (Molecular ion peak, bromine isotope pattern)
	157/155	[M - SO <sub>2</sub> NHCH <sub>3</sub> ] <sup>+</sup>
Electrospray Ionization (ESI)	252/250	[M+H] <sup>+</sup> (Protonated molecule, bromine isotope pattern)

Table 3: Predicted Mass Spectrometry Data for **3-bromo-N-methylbenzenesulfonamide**.

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for **3-bromo-N-methylbenzenesulfonamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-bromo-N-methylbenzenesulfonamide** (5-10 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] The solution is then transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

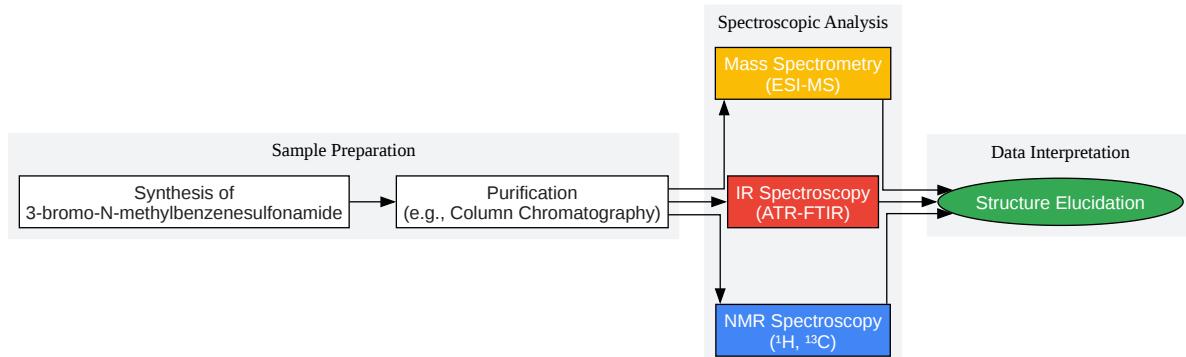
A small amount of the solid **3-bromo-N-methylbenzenesulfonamide** sample is placed directly onto the diamond crystal of the ATR accessory.[3] The spectrum is recorded over a range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$  and an accumulation of 32 scans.[3] A background spectrum of the clean, empty crystal is recorded prior to the sample analysis.[3]

## Mass Spectrometry (MS)

For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[3] The solution is infused into the ESI source of the mass spectrometer at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .[3] The analysis is performed in positive ion mode, and data is collected over a mass-to-charge (m/z) range of 100-500.[3]

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of **3-bromo-N-methylbenzenesulfonamide**.



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## Spectroscopic Analysis Workflow

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## References

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